

Application Note & Protocol: Quantification of Desoxymetasone using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: **Desoxymetasone**

Cat. No.: **B10763890**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of **Desoxymetasone** in bulk and pharmaceutical formulations using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

Desoximetasone is a potent topical corticosteroid used to treat various inflammatory skin conditions.^{[1][2]} Accurate and reliable quantification of Desoximetasone in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and precision.^{[2][3][4]} This application note details a validated isocratic reversed-phase HPLC-UV method for the determination of Desoximetasone.

Principle of the Method

The method separates Desoximetasone from other components in the sample matrix using a reversed-phase C18 column. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer, carries the sample through the column. Desoximetasone, being a relatively non-polar molecule, interacts with the non-polar stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile

and stationary phases. The eluted Desoximetasone is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte in the sample.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the typical instrumentation and chromatographic conditions for the analysis of **Desoxymetasone** is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Condition 1	Condition 2
HPLC System	Agilent HPLC system or equivalent with gradient pump and variable wavelength detector[2]	HPLC system with a quaternary pump (e.g., SHIMADZU LC-20 AD)[5]
Column	C18 Cosmosil (250mm x 4.6mm, 5 μ m)[2][3][4][6]	Reversed-phase C18 column (250 mm x 4 mm, 5 μ m)[1]
Mobile Phase	Methanol: Water (80:20 v/v), pH adjusted to 3 with 0.1% Orthophosphoric Acid[2]	Methanol: 25mM Phosphate Buffer pH 3.0 (70:30 v/v)[1]
Flow Rate	1.0 mL/min[2][6]	1.0 mL/min[1]
Detection Wavelength	240 nm[2][3][4][6]	245 nm[1]
Injection Volume	20 μ L[2]	Not Specified
Column Temperature	Ambient	Not Specified
Data Processor	Chemstation software or equivalent[2]	Not Specified

Preparation of Solutions

3.2.1. Mobile Phase Preparation (Condition 1):

- Mix 800 mL of HPLC grade methanol with 200 mL of HPLC grade water.
- Adjust the pH of the mixture to 3.0 using 0.1% orthophosphoric acid.[\[2\]](#)
- Filter the mobile phase through a 0.45 μ m membrane filter.[\[2\]](#)
- Degas the mobile phase by sonication for 15 minutes before use.[\[2\]](#)

3.2.2. Standard Stock Solution Preparation:

- Accurately weigh about 10 mg of **Desoxymetasone** reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of approximately 1000 μ g/mL.

3.2.3. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of working standard solutions in the concentration range of 3-18 μ g/mL by diluting with the mobile phase.[\[2\]](#)

Sample Preparation (for Cream/Ointment Formulation)

- Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of **Desoxymetasone**.
- Transfer the weighed sample to a suitable container and add a known volume of a suitable solvent (e.g., methanol) to dissolve the active ingredient.
- Sonicate the mixture for a specified time to ensure complete extraction of the drug.
- Filter the resulting solution to remove any undissolved excipients.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 μ g/mL).

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[\[2\]](#)[\[6\]](#) A summary of the validation

parameters is presented in Table 2.

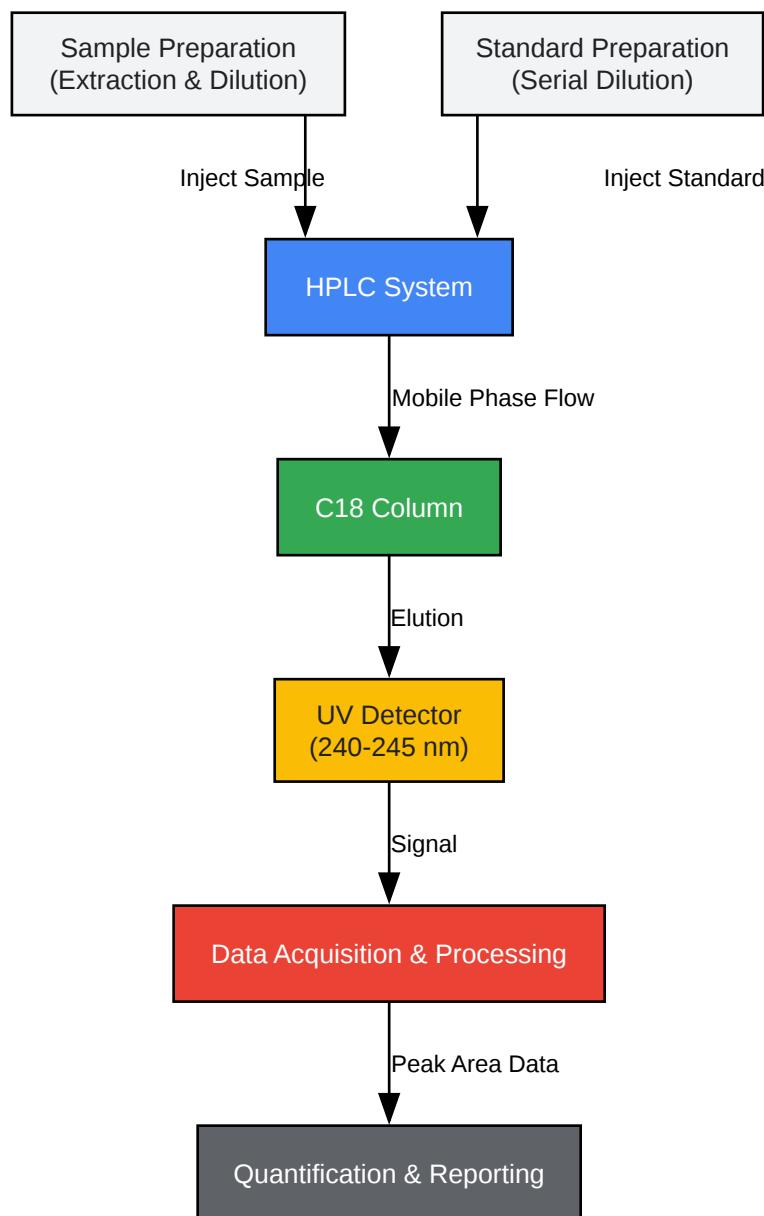
Table 2: Summary of Method Validation Parameters

Validation Parameter	Result
Linearity Range	3 - 18 µg/mL[2]
Correlation Coefficient (r^2)	> 0.999[1]
Accuracy (% Recovery)	99.42% to 100.79%[1]
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.34 µg/mL[1]
Limit of Quantification (LOQ)	1.04 µg/mL[1]
Specificity	The method is specific, with no interference from common excipients.[1]
Robustness	The method is robust and unaffected by small, deliberate variations in chromatographic conditions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of **Desoxymetasone**.

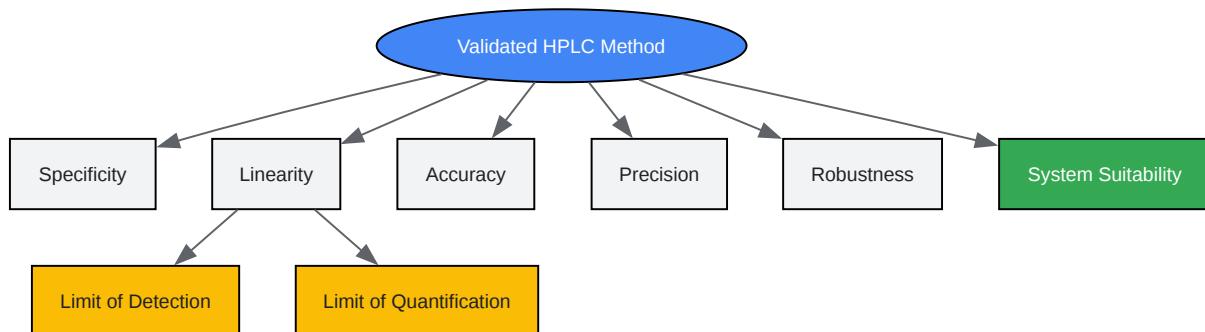


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Caption: Experimental workflow for **Desoxymetasone** HPLC-UV analysis.

Method Validation Logical Relationship

The following diagram shows the logical relationship between the key validation parameters for an analytical method.

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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of **Desoxymetasone** in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.

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